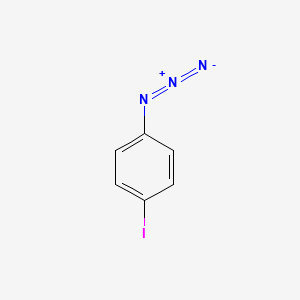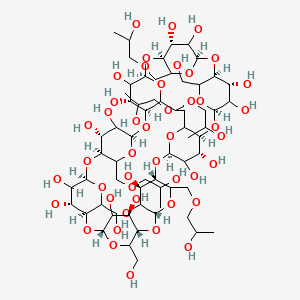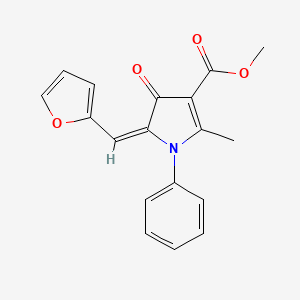
1-アジド-4-ヨードベンゼン
概要
説明
Synthesis Analysis
The synthesis of azidoiodinanes, closely related to 1-azido-4-iodobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide to form stable, crystalline compounds. Single-crystal X-ray analysis reveals a distorted T-shaped geometry typical of hypervalent iodine compounds (Zhdankin et al., 1996). Additionally, iodobenzene-catalyzed synthesis presents a practical method for generating α-azidoketones from aryl ketones, suggesting a pathway for synthesizing azido-substituted benzene derivatives (Chang et al., 2010).
Molecular Structure Analysis
The molecular structure of azidoiodinanes, including compounds similar to 1-azido-4-iodobenzene, showcases a hypervalent iodine distorted T-shaped geometry. The bond lengths to the iodine atom are indicative of single covalent bonds common in organic derivatives of polyvalent iodine, with a geometry similar to that of monomeric iodine azide in gas phase (Zhdankin et al., 1996).
Chemical Reactions and Properties
1-Azido-4-iodobenzene and its derivatives participate in various chemical reactions, notably in the synthesis of nitrogen-rich compounds for energetic materials. The direct α-azidonation of tetramethyltetrazene illustrates the compound's role in introducing azido groups, optimized for forming nitrogen-rich derivatives (Gilloux et al., 2014). Moreover, the iodobenzene-catalyzed synthesis of oxabicyclo compounds through C-C and C-O bond formation highlights the reactivity of the iodo group in facilitating complex molecular constructions (Ngatimin et al., 2013).
Physical Properties Analysis
The physical properties of 1,4-diiodobenzene, a compound structurally similar to 1-azido-4-iodobenzene, have been studied in detail, providing insights into the characteristics of the azidoiodobenzene compound. The crystal structure analysis at 293 K reveals orthorhombic symmetry, with specific C-I and C-C bond lengths and angles, suggesting a slight deviation from planarity indicative of the steric effects present in halogenated benzenes (Hinchliffe et al., 1985).
科学的研究の応用
有機合成
1-アジド-4-ヨードベンゼン: は、有機合成における汎用的な試薬であり、特にアジド類やアミン類の合成に用いられます。 それは、シュタウディンガー反応において、アジドを有機化学における基本的な構成単位であるアミンに変換するために用いられます . この化合物は、医薬品に多く見られるビアリール構造を形成する、鈴木-宮浦カップリングなどのパラジウム触媒カップリング反応においても重要な役割を果たします .
医薬品化学
医薬品化学において、1-アジド-4-ヨードベンゼンは、さまざまな官能基に変換できるアジド基を分子に導入するために使用されます。 それは、特に医薬品前駆体およびプロドラッグの合成において重要です . アジド官能基は、医薬品開発や生体分子結合技術に広く用いられているクリックケミストリー反応の前駆体でもあります .
材料科学
この化合物は、材料科学において、特に新規ポリマーおよびコーティングの開発に用いられます。 1-アジド-4-ヨードベンゼンのアジド基は、環状付加反応を起こしてトリアゾール環を形成することができ、これは熱安定性と化学安定性に優れた特定のポリマー構造に不可欠です .
分析化学
1-アジド-4-ヨードベンゼン: は、分析化学における誘導体化剤として用いられます。 これは、タンパク質やその他の生体分子を標識するために使用でき、その後の検出と定量を分光法によって行うことができます . これは、タンパク質相互作用とダイナミクスの研究に特に役立ちます。
環境科学
環境科学において、1-アジド-4-ヨードベンゼンは、化学分解過程の研究に用いることができます。 研究者は、それを用いて、環境におけるアジド含有化合物の分解を理解し、これらの化合物が生態系に与える影響を評価します .
生化学
生化学において、1-アジド-4-ヨードベンゼンは、タンパク質標識および架橋研究に用いられます。 これは、タンパク質の特定の部位に結合するように光活性化することができ、タンパク質構造と機能のマッピングに役立ちます。 これは、タンパク質-タンパク質相互作用や酵素活性機構を理解するために不可欠です .
Safety and Hazards
This chemical is considered hazardous. It’s combustible and harmful if swallowed or inhaled . It’s recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
作用機序
Target of Action
The primary target of 1-Azido-4-iodobenzene is opsin , a protein found in photoreceptor cells of the retina . Opsin plays a crucial role in the visual process, as it binds to a chromophore to form a photosensitive pigment, rhodopsin, which absorbs light and initiates a chemical reaction that sends a signal to the brain .
Mode of Action
1-Azido-4-iodobenzene acts as a hydrophobic photosensitive probe . It partitions preferentially into photoreceptor disc membranes and, upon ultraviolet (UV) irradiation, becomes covalently bound to opsin and phospholipid . This binding is linearly related to the concentration of 1-Azido-4-iodobenzene .
Biochemical Pathways
The action of 1-Azido-4-iodobenzene affects the visual transduction pathway . By binding to opsin, it modifies the protein’s structure and potentially its function, which could alter the process of converting light into electrical signals in the retina .
Pharmacokinetics
Given its hydrophobic nature and its ability to bind to proteins upon uv irradiation , it can be inferred that these characteristics may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The covalent binding of 1-Azido-4-iodobenzene to opsin and phospholipid upon UV irradiation results in the modification of these molecules . This could potentially alter the function of opsin and disrupt the normal visual process .
Action Environment
The action of 1-Azido-4-iodobenzene is influenced by environmental factors such as light and temperature . UV irradiation is necessary for the compound to bind to its targets . Additionally, the compound is typically stored at low temperatures (−20°C) to maintain its stability .
生化学分析
Biochemical Properties
1-Azido-4-iodobenzene plays a significant role in biochemical reactions, particularly in the field of photochemistry and photobiology. It acts as a photosensitive probe that can be used to study the interactions of proteins and other biomolecules. Upon exposure to ultraviolet light, 1-Azido-4-iodobenzene can form covalent bonds with nearby biomolecules, such as proteins and phospholipids. This property makes it useful for labeling and identifying specific proteins and studying their interactions within biological membranes .
Cellular Effects
1-Azido-4-iodobenzene has been shown to influence various cellular processes. In photoreceptor cells, it can partition into photoreceptor disc membranes and, upon UV irradiation, become covalently bound to opsin and phospholipids . This interaction can affect cell signaling pathways and gene expression by modifying the activity of opsin, a key protein involved in the visual signal transduction pathway. Additionally, 1-Azido-4-iodobenzene can impact cellular metabolism by altering the function of membrane-bound enzymes and transporters.
Molecular Mechanism
The molecular mechanism of 1-Azido-4-iodobenzene involves its ability to form covalent bonds with biomolecules upon UV irradiationThe azido group in 1-Azido-4-iodobenzene can react with nucleophilic amino acid residues, such as lysine and cysteine, in proteins, leading to the formation of stable covalent adducts . This mechanism is useful for identifying protein-protein interactions and mapping the binding sites of small molecules on proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Azido-4-iodobenzene can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Prolonged exposure to light and higher temperatures can lead to its degradation, reducing its effectiveness in biochemical experiments. Long-term studies have shown that 1-Azido-4-iodobenzene can have lasting effects on cellular function, particularly in photoreceptor cells, where it can permanently modify the activity of opsin and other membrane proteins.
Dosage Effects in Animal Models
The effects of 1-Azido-4-iodobenzene in animal models vary with different dosages. At low doses, the compound can be used to selectively label and study specific proteins without causing significant toxicity . At higher doses, 1-Azido-4-iodobenzene can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential enzymes. These adverse effects highlight the importance of carefully controlling the dosage when using this compound in biochemical research.
Metabolic Pathways
1-Azido-4-iodobenzene is involved in various metabolic pathways, particularly those related to its role as a photoaffinity probe. The compound can be metabolized by enzymes that process azido and iodine-containing compounds These metabolic pathways can lead to the formation of reactive intermediates that can further interact with biomolecules, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 1-Azido-4-iodobenzene is transported and distributed based on its hydrophobic nature. The compound can readily partition into lipid membranes, where it can interact with membrane-bound proteins and phospholipids . Transporters and binding proteins may also facilitate the movement of 1-Azido-4-iodobenzene within cells, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-Azido-4-iodobenzene is primarily within lipid membranes, particularly in photoreceptor disc membranes . The compound’s hydrophobic nature allows it to integrate into these membranes, where it can interact with membrane proteins and phospholipids. Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of 1-Azido-4-iodobenzene within specific cellular compartments.
特性
IUPAC Name |
1-azido-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKWWVZXVTOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201951 | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53694-87-4 | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]propanoic acid](/img/structure/B1225584.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)


![2-[5-(4-Chlorophenyl)-1,3,5-dithiazinan-2-ylidene]-2-diethoxyphosphorylacetonitrile](/img/structure/B1225594.png)
![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225595.png)
![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)
![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)

![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)

![3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid](/img/structure/B1225605.png)